3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide involves multiple steps, starting from simpler organic molecules
Formation of the Furochromen Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the furochromen ring system.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Attachment of the Propanamide Side Chain: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide side chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or hydroxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
- 3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-propionic acid
Uniqueness
3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H29NO5S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
3-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]propanamide |
InChI |
InChI=1S/C27H29NO5S/c1-16-20(9-10-25(30)28-19(15-29)11-12-34-3)27(31)33-23-14-24-22(13-21(16)23)26(17(2)32-24)18-7-5-4-6-8-18/h4-8,13-14,19,29H,9-12,15H2,1-3H3,(H,28,30)/t19-/m0/s1 |
InChI Key |
NSZWTDKMDIONFT-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CCC(=O)N[C@@H](CCSC)CO |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C(=C2)OC(=C3C4=CC=CC=C4)C)CCC(=O)NC(CCSC)CO |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CCC(=O)NC(CCSC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.